molecular formula C17H18BrNO3S2 B11654048 methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11654048
M. Wt: 428.4 g/mol
InChI Key: PCNPYVOBEAMRQT-SDNWHVSQSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes a 3-bromobenzylidene substituent at the C5 position, a hexanoate chain at N3, and a thioxo group at C2. The bromine atom and extended alkyl chain contribute to its unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anticancer research .

Properties

Molecular Formula

C17H18BrNO3S2

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C17H18BrNO3S2/c1-22-15(20)8-3-2-4-9-19-16(21)14(24-17(19)23)11-12-6-5-7-13(18)10-12/h5-7,10-11H,2-4,8-9H2,1H3/b14-11+

InChI Key

PCNPYVOBEAMRQT-SDNWHVSQSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 3-bromobenzaldehyde with a thiazolidinone derivative. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions . The general reaction scheme is as follows:

    Condensation Reaction: 3-bromobenzaldehyde reacts with a thiazolidinone derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of cell growth and differentiation . Additionally, the compound’s thiazolidinone moiety is crucial for its biological activity, as it can interact with various cellular pathways .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

  • 3-Fluorobenzylidene Analog: A structurally similar compound, (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one, replaces bromine with fluorine. This analog was synthesized via condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde and evaluated for anticancer activity .
  • Methoxy-Substituted Benzylidene: Compounds like (5Z)-3-[4-(3-methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) feature methoxy and benzodioxol substituents. These groups enhance solubility and π-π stacking interactions but may reduce electrophilicity compared to bromine .

Variations in the Alkyl Chain

  • Hexanoate vs. Shorter Chains: The hexanoate chain in the target compound provides greater lipophilicity compared to analogs with shorter chains (e.g., butyl groups in ). This may improve membrane permeability and bioavailability .
  • Benzylidene vs.

Physicochemical Properties

Property Target Compound 3-Fluoro Analog Methoxy-Benzodioxol Derivative
Molecular Weight (g/mol) ~397.28 (calculated) ~319.33 (reported) 457.13 (reported for 9e)
Melting Point Not reported Not reported 178–246°C (decomposition)
Key Functional Groups 3-Bromo, hexanoate, thioxo 3-Fluoro, thioxo Methoxy, benzodioxol, thioxo

Key Observations :

  • Bromine increases molecular weight and polarizability compared to fluorine.
  • The methoxy-benzodioxol derivative exhibits higher thermal stability due to extended conjugation .

Biological Activity

Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone class, characterized by its unique molecular structure and significant biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18BrNO3S2
  • Molecular Weight : 428.4 g/mol

The structure includes a thiazolidinone ring that contributes to its reactivity and biological properties. The presence of the bromobenzylidene moiety enhances its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that thiazolidinones exhibit broad-spectrum antimicrobial activity. This compound has been shown to inhibit the growth of several bacterial strains. A study demonstrated that compounds with similar structures can disrupt bacterial cell walls, leading to cell lysis and death.

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have revealed that it can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Enzyme Inhibition

The compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit enzymes like carbonic anhydrase and certain proteases, which play critical roles in disease progression. This inhibition can lead to altered metabolic processes in affected cells, providing a therapeutic avenue for conditions such as diabetes and cancer.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The thiazolidinone ring facilitates binding to target enzymes, inhibiting their activity.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Processes : By interfering with metabolic pathways, it alters cellular functions crucial for growth and survival.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazolidinone derivatives reveals variations in biological activity based on structural differences:

Compound NameMolecular FormulaNotable Features
Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoateC17H18BrNO3S2Similar structure; different substituents may affect activity
Methyl 6-[ (5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo -1,3-thiazolidin -3 -yl] hexanoateC17H18N2O4S2Variation in substituent groups impacting activity
Methyl 6-[ (5E)-5-(4-nitrobenzylidene)-4 -oxo -2 -thioxo -1 ,3 -thiazolidin -3 -yl] hexanoateC17H18N2O4S2Incorporates a nitro group influencing pharmacological properties

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that methyl 6-[(5E)-5-(bromobenzylidene)-4-oxo]-2-thioxo derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Research : Another research article demonstrated that thiazolidinone derivatives could induce apoptosis in human breast cancer cells through caspase activation .
  • Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters detailed how methyl 6-[ (5E)-5-(bromobenzylidene)-4-oxo]-2-thioxo compounds inhibited carbonic anhydrase activity, suggesting their role in metabolic regulation .

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